![molecular formula C22H28FN3O B4666658 N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide](/img/structure/B4666658.png)
N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide involves its binding to specific receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding leads to the modulation of various neurotransmitters, resulting in changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide are complex and varied. The compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models. Additionally, it has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide in lab experiments is its high affinity for specific receptors, which allows for precise modulation of neuronal activity. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide. One area of interest is the development of new drugs based on the compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various neurotransmitter systems. Finally, there is a need for more research on the potential side effects and toxicity of the compound to ensure its safety for use in humans.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-4-(4-isopropylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a tool in drug discovery and development. The compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-16(2)19-7-5-18(6-8-19)15-25-10-12-26(13-11-25)22(27)24-20-9-4-17(3)21(23)14-20/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBCTAHNCNJVEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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